N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide
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Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide is a complex organic compound characterized by its biphenyl and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide typically involves the condensation of a biphenyl derivative with a benzamide precursor. One common method involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-3-(propan-2-yl)benzoic acid in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1’-Biphenyl)-2-ylbenzamide: Similar structure but lacks the hydroxyl and isopropyl groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains an indole moiety and a fluorinated biphenyl group.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide is unique due to its combination of biphenyl, hydroxyl, and benzamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Biological Activity
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a biphenyl moiety, a hydroxyl group, and a benzamide functional group. Its molecular formula enables various interactions in biological systems, particularly due to the hydrophobic nature of the biphenyl structure and the potential for hydrogen bonding through the hydroxyl and amide functionalities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This suggests potential applications in drug development, particularly in targeting enzyme pathways relevant to various diseases.
- Molecular Interactions : The biphenyl moiety can interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues. These interactions can influence the pharmacological properties of the compound.
Biological Activity
Research indicates that this compound exhibits potential in several biological contexts:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation. For instance, derivatives of biphenyl compounds have demonstrated inhibitory effects on histone deacetylases (HDAC), thymidylate synthase, and other targets associated with cancer progression .
Table 1: Comparison of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves the condensation of biphenyl derivatives with benzamide precursors. A common method includes the reaction of 3-bromomethylbiphenyl with 2-hydroxy-3-(propan-2-yl)benzoic acid using coupling agents like N,N’-Dicyclohexylcarbodiimide under mild conditions. This approach aligns with green chemistry principles aimed at enhancing efficiency and yield.
Properties
CAS No. |
648924-69-0 |
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Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(3-phenylphenyl)methyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO2/c1-16(2)20-12-7-13-21(22(20)25)23(26)24-15-17-8-6-11-19(14-17)18-9-4-3-5-10-18/h3-14,16,25H,15H2,1-2H3,(H,24,26) |
InChI Key |
GQTKDEDBSIKYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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